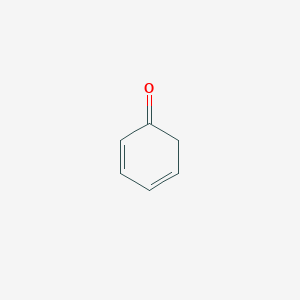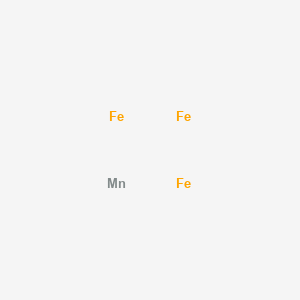
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide is a complex organic compound that features a morpholinium ion with a substituted cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide typically involves the reaction of 4-methylcyclohexanone with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then reacted with morpholine to form the morpholinium ion. The final step involves the addition of iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Azides, cyanides, and other substituted derivatives.
Applications De Recherche Scientifique
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexanone: A precursor in the synthesis of the compound.
2-Thiophenecarboxaldehyde: Another precursor used in the synthesis.
Morpholine: A related compound with similar structural features.
Uniqueness
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide is unique due to its combination of a morpholinium ion with a substituted cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
21602-67-5 |
|---|---|
Formule moléculaire |
C15H24INOS |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
4-methyl-4-(1-thiophen-2-ylcyclohexyl)morpholin-4-ium;iodide |
InChI |
InChI=1S/C15H24NOS.HI/c1-16(9-11-17-12-10-16)15(7-3-2-4-8-15)14-6-5-13-18-14;/h5-6,13H,2-4,7-12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
NBVQXFXHMFRSOI-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCOCC1)C2(CCCCC2)C3=CC=CS3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
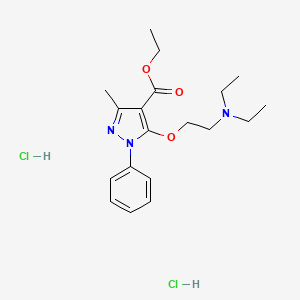
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
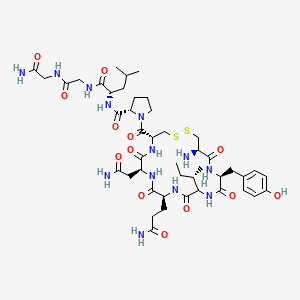

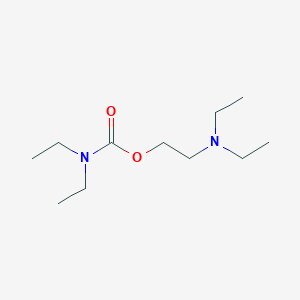

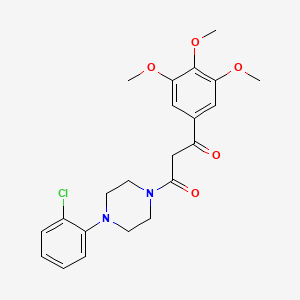
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
